molecular formula C8H11BN2O2 B578159 (6-(Cyclopropylamino)pyridin-2-yl)boronic acid CAS No. 1309982-29-3

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid

Cat. No.: B578159
CAS No.: 1309982-29-3
M. Wt: 177.998
InChI Key: ZHNFDQJLAVSUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid (CAS 1309982-29-3) is a high-purity boronic acid derivative serving as a versatile building block in organic synthesis and pharmaceutical research . This compound, with the molecular formula C8H11BN2O2, is characterized by its boronic acid functional group attached to a 2-aminopyridine scaffold, a structure of significant interest in medicinal chemistry . Boronic acids are prized in drug discovery for their role as bioisosteres and their utility in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is used extensively to form carbon-carbon bonds for constructing complex biaryl structures . The incorporation of a boronic acid group into bioactive molecules can favorably modify their selectivity, physicochemical, and pharmacokinetic properties . As a heterocyclic boronic acid, this compound falls into a class that is particularly useful in medicinal chemistry . Its primary research value lies in its application as a pharmaceutical intermediate . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-(cyclopropylamino)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O2/c12-9(13)7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6,12-13H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNFDQJLAVSUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671273
Record name [6-(Cyclopropylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-29-3
Record name [6-(Cyclopropylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 2,6-Dibromopyridine

2,6-Dibromopyridine serves as a versatile precursor due to its symmetrical halogen substitution. Selective borylation at the 2-position is achieved using palladium catalysis:

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Boron Source : Bis(pinacolato)diboron (1.2 equiv)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane, 80–100°C, 12–24 hours.

Outcome :
2-Bromo-6-(pinacolatoboron)pyridine is obtained in 70–85% yield. The pinacol ester protects the boronic acid during subsequent steps.

Boronic Acid Deprotection

The final step involves hydrolyzing the pinacol boronate ester to the free boronic acid:

Conditions :

  • Acid : 6 M HCl (aqueous)

  • Solvent : THF/Water (1:1), room temperature, 2–4 hours.

Yield : >90% after purification via recrystallization or column chromatography.

Alternative Synthetic Routes

Directed ortho-Metalation Strategy

For substrates lacking halogen substituents, directed metalation enables boronic acid installation:

  • Lithiation : 6-Cyclopropylaminopyridine treated with LDA at −78°C.

  • Borylation : Quenching with trimethyl borate yields the boronic acid after hydrolysis.

Limitations : Low functional group tolerance and moderate yields (40–55%).

Sequential Halogen Exchange

A halogen-swap approach using 2-iodo-6-bromopyridine:

  • Borylation at 2-Iodo : Miyaura conditions selectively target iodine.

  • Amination at 6-Bromo : Standard Buchwald-Hartwig conditions.

Advantage : Higher selectivity for iodo over bromo substituents.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Miyaura-BuchwaldBorylation → Amination → Deprotection60–75%High reproducibility, scalableRequires halogenated precursors
Directed MetalationLithiation → Borylation40–55%No halogenated starting materialsLow yield, sensitive conditions
Halogen ExchangeIodo/bromo selectivity65–70%Improved regioselectivityLimited substrate availability

Practical Considerations and Industrial Relevance

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for intermediate purification.

  • Recrystallization : Methanol/water mixtures for final product isolation .

Chemical Reactions Analysis

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Scientific Research Applications

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

The following table compares (6-(Cyclopropylamino)pyridin-2-yl)boronic acid with analogous pyridinyl boronic acids differing in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Properties
This compound C₈H₁₁BN₂O₂ 178.00 Cyclopropylamino 1309982-29-3 Small, strained ring; moderate steric hindrance; electron-donating amino group
(6-Morpholinopyridin-2-yl)boronic acid C₉H₁₃BN₂O₃ 208.03 Morpholinyl 1310385-04-6 Polar, oxygen-containing substituent; enhances solubility in polar solvents
(6-(Cyclopentylamino)pyridin-2-yl)boronic acid C₁₀H₁₅BN₂O₂ 206.06 Cyclopentylamino 321724-19-0 Larger, lipophilic substituent; increased steric bulk compared to cyclopropyl
6-(Diethylamino)pyridine-2-boronic acid C₉H₁₅BN₂O₂ 194.04 Diethylamino 1310384-32-7 Flexible alkyl chain; strong electron-donating effects
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid C₆H₄BClF₃NO₂ 225.36 Chloro, trifluoromethyl 205240-63-7 Electron-withdrawing substituents; stabilizes boronic acid against protodeboronation
Key Observations:
  • Electronic Effects: Amino groups (cyclopropylamino, diethylamino) are electron-donating, enhancing boronic acid reactivity. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) reduce reactivity but improve stability .
  • Solubility : Morpholinyl derivatives exhibit higher polarity and aqueous solubility due to the oxygen atom in the morpholine ring .

Reactivity in Cross-Coupling Reactions

Boronic acids with electron-donating substituents, such as this compound, generally exhibit faster reaction rates in Suzuki-Miyaura couplings compared to electron-deficient analogs. For example:

  • Phenylboronic acid (PBA) : A benchmark compound with a dissociation constant $ K_1 = 1648 \, \text{M}^{-1} $ (fluorescence method) .
  • 3-Aminophenylboronic acid (APBA): Demonstrates higher affinity for diols due to the amino group’s electron-donating effect, a property shared with cyclopropylamino-substituted analogs .

The cyclopropylamino group’s small size allows for efficient coupling with sterically demanding aryl halides, whereas bulkier substituents (e.g., cyclopentylamino) may require optimized reaction conditions .

Stability and Handling Considerations

  • Stability: Electron-withdrawing substituents (e.g., trifluoromethyl) reduce protodeboronation, whereas electron-donating groups (e.g., amino) may necessitate low-temperature storage .

Biological Activity

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, have gained attention for their diverse biological activities such as anticancer, antibacterial, and antiviral properties. The introduction of boron into organic molecules can significantly alter their pharmacological profiles, enhancing selectivity and efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropylamino group and the pyridine ring are crucial for binding to these targets, modulating biological pathways. For instance, boronic acids can act as reversible inhibitors of proteasomes and other enzymes by forming covalent bonds with specific amino acid residues .

Biological Activities

  • Anticancer Activity : Several studies have highlighted the potential of boronic acids in cancer therapy. For example, compounds similar to this compound have been found to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
  • Antibacterial Activity : Research indicates that this compound exhibits antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes . A comparative study showed that derivatives of pyridine compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity : The compound has also been investigated for its antiviral properties. Studies suggest that certain pyridine derivatives can inhibit viral replication by targeting viral enzymes or host factors critical for viral entry or replication .

Case Study 1: Anticancer Efficacy

A study published in 2020 evaluated the anticancer properties of a series of boronic acids, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines with an IC50 value in the low micromolar range .

Case Study 2: Antimicrobial Activity

In a recent investigation, this compound was tested against multiple bacterial strains. The compound displayed a minimum inhibitory concentration (MIC) of 55 μg/mL against E. coli, demonstrating its potential as an antibacterial agent .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerVarious Cancer Cell LinesLow µM
AntibacterialE. coli55 μg/mL
AntiviralVarious Viral StrainsNot Determined

Q & A

Q. What are the common synthetic routes for preparing (6-(Cyclopropylamino)pyridin-2-yl)boronic acid?

The synthesis typically involves coupling reactions such as Suzuki-Miyaura, where a boronic acid derivative reacts with a halogenated pyridine precursor. For example, analogous compounds like 6-(2-hydroxypropan-2-yl)pyridine-3-boronic acid are synthesized via reactions under alkaline conditions with tetramethylammonium bromide and subsequent complexation with boric acid esters . For this compound, cyclopropylamine is likely introduced via nucleophilic substitution or Buchwald-Hartwig amination on a pre-functionalized pyridine boronic acid scaffold.

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 366 [M+H]+ in related pyridine-boronic acid derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity via retention time (e.g., 1.26 minutes under TFA-modified conditions) .
  • Nuclear Magnetic Resonance (NMR) : Validates substituent positions and cyclopropylamine incorporation .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in cross-coupling reactions (e.g., Suzuki, Stille) to construct biaryl or heteroaryl systems. For instance, pyridine boronic acids are used to synthesize trifluoromethyl-substituted pyrimidines for medicinal chemistry studies . The cyclopropylamino group may enhance metabolic stability in drug candidates .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when using this boronic acid in coupling reactions?

Contradictions may arise from:

  • Protodeboronation : The boronic acid group can degrade under acidic or oxidative conditions. Mitigation includes using stabilized derivatives (e.g., MIDA boronates) or optimizing pH (neutral to mildly basic) .
  • Steric hindrance : The cyclopropylamino group may limit coupling efficiency. Strategies include microwave-assisted synthesis or palladium catalysts with bulky ligands (e.g., SPhos) .

Q. What methodologies are recommended for studying the stability of this compound under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles.
  • Long-term stability studies : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Periodic HPLC/LCMS monitoring : Detects degradation products like boroxines or deaminated derivatives .

Q. How does the cyclopropylamino group influence the compound’s reactivity in medicinal chemistry applications?

The cyclopropyl group:

  • Enhances lipophilicity and membrane permeability , critical for drug candidates .
  • May induce conformational rigidity , affecting target binding (e.g., enzyme inhibition). Computational modeling (docking/MD simulations) is recommended to predict interactions .

Q. What advanced analytical techniques resolve ambiguities in characterizing boronic acid derivatives of this compound?

  • X-ray Crystallography : Provides definitive structural confirmation, especially for regiochemical ambiguities .
  • Solid-State NMR : Resolves polymorphism issues in crystalline forms .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns from potential impurities .

Methodological Challenges & Solutions

Q. How can researchers optimize reaction conditions to minimize protodeboronation during Suzuki coupling?

  • Use aprotic solvents (e.g., THF, DMF) and degas reagents to reduce oxidative side reactions .
  • Add Lewis acids (e.g., MgSO₄) to stabilize the boronic acid intermediate .
  • Monitor reaction progress in real-time via inline IR spectroscopy to adjust conditions dynamically .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining yield?

  • Flow Chemistry : Reduces batch variability and improves heat/mass transfer .
  • Design of Experiments (DoE) : Identifies critical parameters (e.g., temperature, catalyst loading) for robustness .

Q. How can the compound’s bioavailability be assessed in preclinical studies?

  • In vitro assays : Measure solubility (PBS/octanol), plasma protein binding, and metabolic stability using liver microsomes .
  • In vivo pharmacokinetics : Administer via IV/oral routes in rodent models and quantify plasma concentrations via LCMS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.